molecular formula C10H13NO B13287064 2,2-Dimethyl-3-(pyridin-3-yl)propanal CAS No. 120690-71-3

2,2-Dimethyl-3-(pyridin-3-yl)propanal

Cat. No.: B13287064
CAS No.: 120690-71-3
M. Wt: 163.22 g/mol
InChI Key: LCMZRPLQIZORED-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-3-yl)propanal ( 120690-71-3) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . This compound is a propanal derivative featuring a pyridin-3-yl substituent, a structural motif found in various patented chemical inventions, particularly in the pharmaceutical sector . The presence of the pyridine ring often contributes to the biological activity of molecules, making related compounds subjects of interest in medicinal chemistry research . While specific published research on this exact molecule is limited, its structure suggests potential as a valuable synthetic intermediate or building block for researchers developing novel compounds. As with many specialized aldehydes, it could be utilized in organic synthesis for the preparation of more complex molecules, such as alcohols, acids, or heterocyclic compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120690-71-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylpropanal

InChI

InChI=1S/C10H13NO/c1-10(2,8-12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3

InChI Key

LCMZRPLQIZORED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CC=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,2 Dimethyl 3 Pyridin 3 Yl Propanal and Analogues

Retrosynthetic Analysis of the 2,2-Dimethyl-3-(pyridin-3-yl)propanal Core

A logical retrosynthetic analysis of this compound hinges on the disconnection of the carbon-carbon bond between the quaternary center and the pyridine (B92270) ring. This primary disconnection leads to two potential synthetic pathways. The most straightforward disconnection is at the Cβ-Cγ bond, suggesting a pyridin-3-yl nucleophile (or its synthetic equivalent) and a 2,2-dimethylpropanal electrophile bearing a leaving group at the C3 position. Alternatively, a Cβ–H activation/arylation strategy on the intact 2,2-dimethylpropanal core with a suitable pyridine derivative offers a more convergent approach.

This analysis points towards key synthons: a pyridin-3-yl anion equivalent, such as a Grignard or organolithium reagent, and an electrophilic 2,2-dimethylpropanal derivative, or conversely, a nucleophilic enolate of 2,2-dimethylpropanal and an electrophilic 3-halopyridine. The latter approach, involving C-H functionalization, represents a more atom-economical and modern synthetic strategy.

Direct Synthetic Routes for this compound

The direct synthesis of this compound can be approached through several innovative methods, with palladium-catalyzed C-H activation being a prominent strategy.

Palladium-Catalyzed β-C(sp³)–H Bond Arylation Approaches of Tertiary Aldehydes

A powerful and contemporary method for the synthesis of β-arylated tertiary aldehydes is the palladium-catalyzed β-C(sp³)–H bond arylation. This approach utilizes a transient directing group strategy to achieve high regioselectivity. In this methodology, the tertiary aldehyde, 2,2-dimethylpropanal, reacts with an amino acid to form a transient imine. This intermediate coordinates to a palladium catalyst, directing the C-H activation to the β-position of the aldehyde. Subsequent cross-coupling with a halopyridine, such as 3-bromopyridine (B30812) or 3-iodopyridine, furnishes the desired this compound. The use of 2-pyridone ligands has been shown to facilitate this transformation, enhancing reaction efficiency.

A variety of reaction conditions have been explored for similar transformations, often employing palladium acetate (B1210297) as the catalyst, a silver salt as an oxidant, and a combination of a transient directing group (e.g., an amino acid) and a ligand.

Table 1: Key Components in Palladium-Catalyzed β-C(sp³)–H Arylation

ComponentFunctionExample
Palladium CatalystFacilitates C-H activation and cross-couplingPalladium(II) Acetate (Pd(OAc)₂)
Transient Directing GroupDirects the catalyst to the β-positionAmino Acids (e.g., L-Valine)
LigandStabilizes the catalyst and promotes the reaction2-Pyridones
Aryl HalideSource of the aryl group3-Bromopyridine, 3-Iodopyridine
OxidantFacilitates the catalytic cycleSilver Salts (e.g., Silver Acetate)

Exploration of Reaction Pathways Utilizing Distinct Pyridine and Aldehyde Building Blocks

Alternative synthetic strategies involve the coupling of distinct pyridine and aldehyde precursors. One such approach is analogous to the synthesis of similar compounds like 2,2-Dimethyl-3-(3-methylphenyl)propanal, which can be prepared through bromination followed by alkylation. In this scenario, a suitable 2,2-dimethylpropanal derivative, such as 3-bromo-2,2-dimethylpropanal, could be reacted with a pyridin-3-yl organometallic reagent, like pyridin-3-ylmagnesium bromide.

Another viable pathway is the alkylation of a 3-halopyridine with the enolate of 2,2-dimethylpropanal. The formation of the enolate from 2,2-dimethylpropanal can be challenging due to the absence of α-hydrogens for deprotonation. However, the use of a surrogate, such as a corresponding imine or hydrazone, can facilitate the formation of a nucleophilic species that can then react with 3-halopyridines in the presence of a suitable catalyst.

Preparation of Key Intermediates and Precursors

The successful synthesis of this compound relies on the availability of key intermediates and precursors.

Formation of 2,2-Dimethylpropanal Derivatives

A crucial precursor for several synthetic routes is a derivative of 2,2-dimethylpropanal functionalized at the 3-position. A common starting point is the synthesis of 2,2-dimethyl-3-hydroxypropanal. This can be achieved through an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde. The resulting hydroxymethyl group can then be converted into a good leaving group, such as a halide or a sulfonate, to facilitate subsequent nucleophilic substitution reactions.

For instance, treatment of 2,2-dimethyl-3-hydroxypropanal with a halogenating agent like phosphorus tribromide can yield 3-bromo-2,2-dimethylpropanal, a key electrophile for coupling with a pyridin-3-yl nucleophile.

Strategic Introduction of the Pyridin-3-yl Moiety

The introduction of the pyridin-3-yl group is a critical step in the synthesis. This can be accomplished through various methods depending on the chosen synthetic strategy.

In cross-coupling reactions, 3-halopyridines, such as 3-bromopyridine or 3-iodopyridine, are readily available and serve as excellent electrophilic partners. These can be coupled with organometallic derivatives of the 2,2-dimethylpropanal fragment.

Alternatively, the pyridin-3-yl moiety can be introduced as a nucleophile. This typically involves the preparation of a pyridin-3-yl organometallic reagent, such as pyridin-3-yllithium (B8700134) or a pyridin-3-yl Grignard reagent, from the corresponding halopyridine. These nucleophiles can then react with an electrophilic 2,2-dimethylpropanal derivative.

Recent advancements in C-H functionalization also allow for the direct coupling of pyridine itself with a suitable aldehyde precursor, although this often requires specific directing groups and catalytic systems to control regioselectivity.

Oxidation of Propanol Precursors to the Aldehyde Functionality

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding precursor, 2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol, would undergo oxidation.

Several reagents are available for this purpose, with the choice depending on the desired selectivity and reaction conditions. Historically, chromium(VI)-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) were commonly used. thieme-connect.de PCC, for instance, is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.org Similarly, the Collins reagent, a complex of chromium(VI) oxide and pyridine, also facilitates this transformation. libretexts.org

However, due to the toxicity of chromium compounds, alternative methods are now preferred. thieme-connect.de The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is a powerful and widely used alternative. youtube.com Another modern reagent is the Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields for the oxidation of primary alcohols to aldehydes. libretexts.org These methods provide reliable routes to the aldehyde functionality from the corresponding alcohol precursor. chemguide.co.uk

Oxidation Methods for Primary Alcohols
ReagentDescriptionKey Features
Pyridinium Chlorochromate (PCC)A milder chromium-based oxidizing agent.Selectively oxidizes primary alcohols to aldehydes. libretexts.org
Swern OxidationUses DMSO and an activating agent like oxalyl chloride.A common and efficient alternative to chromium reagents. youtube.com
Dess-Martin Periodinane (DMP)A hypervalent iodine compound.Offers mild conditions, high yields, and is non-toxic. libretexts.org

Asymmetric Synthesis and Stereochemical Control in Structurally Related Compounds

While this compound itself is achiral, the principles of asymmetric synthesis are crucial for preparing chiral analogues and related structures with high stereochemical purity.

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for producing biologically active molecules that are often chiral. numberanalytics.com Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov Recent advances have focused on the catalytic asymmetric dearomatization of pyridines to access enantioenriched piperidines and other complex heterocyclic structures. mdpi.com For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. nih.govacs.org These methods provide a foundation for developing synthetic routes to chiral analogues of this compound.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy involves attaching a chiral auxiliary to a substrate, performing a diastereoselective reaction, and then removing the auxiliary. scielo.org.mx Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations. researchgate.net

In addition to chiral auxiliaries, catalytic approaches are paramount for stereochemical control. nih.gov Asymmetric catalysis utilizes a chiral catalyst to influence the formation of a specific stereoisomer. numberanalytics.comnumberanalytics.com This can involve chiral metal complexes or organocatalysts. numberanalytics.com For example, chiral amine catalysts have been used in the enantioselective α-alkylation of aldehydes. chemrxiv.org The development of new chiral catalysts and methodologies continues to be an active area of research. numberanalytics.com

Strategies for Stereochemical Control
StrategyDescriptionExamples
Enantioselective SynthesisMethods that produce a single enantiomer of a chiral product.Catalytic asymmetric dearomatization of pyridines. mdpi.com
Chiral AuxiliariesTemporarily attached chiral groups that direct stereochemistry. wikipedia.orgsigmaaldrich.comEvans' oxazolidinones, sulfur-based auxiliaries. scielo.org.mxresearchgate.net
Asymmetric CatalysisUse of chiral catalysts to control stereoselectivity. numberanalytics.comnumberanalytics.comChiral metal complexes, organocatalysts. numberanalytics.comchemrxiv.org

Investigation of Alternative Synthetic Pathways and Catalyst Systems

Research into the synthesis of pyridine-containing compounds is ongoing, with a focus on developing novel and more efficient methods.

While the Bouveault-Blanc reduction is a classic method for reducing esters to primary alcohols using sodium and ethanol, it is not directly applicable to the synthesis of the target aldehyde. wikipedia.orgslideshare.net The term "Blanc Bromomethylation" is not a standard named reaction in organic chemistry. However, strategies involving the bromination of a precursor followed by alkylation are common. For instance, an alternative synthesis of a related compound, 2,2-dimethyl-3-(3-methylphenyl)propanal, involved bromination and subsequent alkylation steps. researchgate.net The direct position-selective alkylation of pyridines can be challenging, often requiring pre-functionalized starting materials to achieve the desired regioselectivity. nih.gov

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. youtube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from one phase to another, where the reaction occurs. youtube.comacsgcipr.org This method is particularly useful for alkylation reactions, as it allows for the use of inorganic bases and a wider range of solvents. acsgcipr.org PTC has been successfully employed in the C5-selective alkylation of hydantoins and could be a viable strategy for the alkylation steps in the synthesis of this compound and its analogues. nih.gov

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 3 Pyridin 3 Yl Propanal

Reactions Pertaining to the Aldehyde Functionality

The aldehyde group in 2,2-Dimethyl-3-(pyridin-3-yl)propanal is notable for the adjacent quaternary carbon (a neopentyl-type structure). This steric hindrance significantly influences the accessibility of the carbonyl carbon to nucleophiles and can affect reaction rates and equilibria. Furthermore, the absence of α-hydrogens prevents reactions that rely on enolization at that position, such as typical aldol (B89426) condensations.

Condensation Reactions with Nitrogen-Containing Compounds

Aldehydes readily react with primary amines and other nitrogen-based nucleophiles in acid-catalyzed condensation reactions to form carbon-nitrogen double bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions proceed via a carbinolamine intermediate, followed by the elimination of a water molecule to yield an imine, also known as a Schiff base. chemistrysteps.com The reaction is reversible, and the pH must be carefully controlled, with a pH of around 5 generally being optimal. libretexts.org

For this compound, condensation with various nitrogen compounds is expected to yield the corresponding derivatives. The general transformation can be summarized as:

Reaction with a primary amine (R-NH₂) yields an N-substituted imine.

Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.org

Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. wikipedia.org

While steric hindrance from the 2,2-dimethyl groups might slow the reaction rate compared to unhindered aldehydes, these condensation reactions are generally robust. nih.govrsc.orgrsc.org The formation of these derivatives is a common method for the characterization of aldehydes and ketones. libretexts.org Heterogeneous catalysts like Amberlyst® 15 can facilitate imine synthesis under solvent-free conditions. peerj.com

Table 1: Expected Condensation Reactions
Nitrogen-Containing ReactantResulting Product ClassGeneral Structure of Product
Primary Amine (R-NH₂)Imine (Schiff Base)Py-CH₂-C(CH₃)₂-CH=N-R
Hydroxylamine (NH₂OH)OximePy-CH₂-C(CH₃)₂-CH=N-OH
Hydrazine (H₂NNH₂)HydrazonePy-CH₂-C(CH₃)₂-CH=N-NH₂

Redox Chemistry: Selective Oxidation and Reduction Processes

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: The oxidation of this compound would yield 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. A variety of reagents can accomplish this transformation. Mild conditions are often preferred to avoid unwanted side reactions. N-Heterocyclic carbene (NHC) catalysis, for instance, allows for the oxidation of unactivated aldehydes to esters in the presence of an alcohol. nih.gov While steric hindrance can decrease the efficiency of some catalytic systems, various methods are effective for oxidizing even hindered aldehydes. nih.govorganic-chemistry.orgorganic-chemistry.orgrug.nl

Selective Reduction: The reduction of the aldehyde group to a primary alcohol, yielding 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-ol, is a fundamental transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose and are chemoselective for aldehydes and ketones over many other functional groups. wikipedia.org Other reagents, such as ammonia (B1221849) borane (B79455), can also be used for the chemoselective reduction of carbonyl compounds. rsc.orgorganic-chemistry.org

Table 2: Redox Reactions of the Aldehyde Group
TransformationProductTypical Reagent(s)
Oxidation2,2-Dimethyl-3-(pyridin-3-yl)propanoic acidPotassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄), N-Heterocyclic carbenes nih.gov
Reduction2,2-Dimethyl-3-(pyridin-3-yl)propan-1-olSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Ammonia borane rsc.org

Nucleophilic Addition Reactions and Subsequent Transformations

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by a wide range of carbon-based nucleophiles. wikipedia.org

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent would produce a new secondary alcohol. However, with highly hindered aldehydes and bulky Grignard reagents, side reactions such as reduction or enolization can sometimes compete with the desired addition. organic-chemistry.orgacs.org

Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comthermofisher.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction is effective even for sterically hindered carbonyls and would convert this compound into the corresponding alkene, 3-(2,2-dimethylbut-3-en-1-yl)pyridine. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Transformations Involving the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. quimicaorganica.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions. quora.com The nitrogen atom deactivates the ring towards electrophilic attack. When substitution does occur, it is directed primarily to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.orgquora.comquora.com The presence of the alkyl substituent at the 3-position in this compound would further influence the regioselectivity of any potential electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is more favorable on the pyridine ring, particularly at the 2- and 4-positions, which are electronically activated by the nitrogen atom. chemistry-online.comstackexchange.comquora.com For a reaction to occur, a good leaving group must typically be present at one of these positions. In the absence of a leaving group, extremely strong nucleophiles are required, such as in the Chichibabin reaction, where an amide anion attacks the pyridine ring. chemistry-online.com For 3-substituted pyridines, direct nucleophilic substitution is generally not a facile process. However, reactions can proceed through intermediates like dehydropyridines. chemistry-online.com Vicarious nucleophilic substitution (VNS) provides a pathway for C-H functionalization on electron-deficient rings like nitropyridines. acs.org

Catalytic Hydrogenation and Reduction of the Pyridine Moiety

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This transformation typically requires a catalyst and a source of hydrogen.

Catalytic Hydrogenation: A variety of heterogeneous catalysts, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C), are commonly used for the hydrogenation of pyridines. asianpubs.orgresearchgate.netrsc.org The reaction often requires elevated pressures of hydrogen gas and can be performed under acidic conditions, which facilitate the reduction by protonating the pyridine nitrogen. asianpubs.orgresearchgate.net For example, hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under 50-70 bar of hydrogen pressure. asianpubs.orgresearchgate.net The reduction of this compound under these conditions would yield 2,2-Dimethyl-3-(piperidin-3-yl)propanal, assuming the aldehyde group remains intact.

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Rhodium complexes have been shown to be effective for the transfer hydrogenation of pyridinium (B92312) salts under mild conditions. liv.ac.ukthieme-connect.com

Table 3: Common Catalysts for Pyridine Ring Hydrogenation
CatalystHydrogen SourceTypical ConditionsReference
Platinum(IV) oxide (PtO₂)H₂ gas50-70 bar H₂, glacial acetic acid, room temp. asianpubs.orgresearchgate.net
Rhodium on Carbon (Rh/C)H₂ gas5 atm H₂, 80 °C, water organic-chemistry.org
[Cp*RhCl₂]₂Formic acid/triethylamineMild conditions, 40 °C liv.ac.uk
Rhodium(III) oxide (Rh₂O₃)H₂ gas5 bar H₂, TFE, 40 °C rsc.org

Reactions at the Methylene (B1212753) and Quaternary Carbon Centers

The reactivity of this compound at the carbon centers adjacent to the carbonyl group is a focal point for synthetic transformations. The presence of a quaternary α-carbon and a β-methylene group attached to a pyridine ring dictates the feasible reaction pathways.

Dehydroformylation Mechanisms and Catalysis in Analogous Aldehydes

One of the primary challenges in catalytic dehydroformylation is the potential for the catalyst to be sequestered by the carbon monoxide generated during the reaction, forming an inactive carbonyl adduct. researchgate.netrsc.orgrsc.org Modern approaches to overcome this include "transfer hydroformylation" strategies and the use of catalysts that are not inhibited by carbon monoxide. rsc.org

Recent advancements have focused on milder reaction conditions using base-metal catalysts, drawing inspiration from biological processes. rsc.orgprinceton.edu For instance, a dual catalysis system involving a hydrogen atom transfer (HAT) photocatalyst and a cobaloxime catalyst has been reported for the dehydroformylation of α-quaternary aliphatic aldehydes. researchgate.netresearchgate.net In this mechanism, the aldehyde's hydrogen is abstracted by an excited-state tungsten photocatalyst, forming an acyl radical. This radical then extrudes carbon monoxide to generate an alkyl radical, which is subsequently converted to an olefin by the cobaloxime catalyst. researchgate.net

The table below summarizes different catalytic systems employed for the dehydroformylation of aldehydes analogous to this compound.

Catalyst SystemSubstrate TypeMechanismKey Features
Rhodium, Ruthenium, or Palladium ComplexesAliphatic AldehydesOrganometallicOften requires high temperatures; can have low selectivity. rsc.org
Dual HAT and Cobaloxime Catalysisα-Quaternary Aliphatic AldehydesRadicalProceeds under mild conditions; involves acyl and alkyl radical intermediates. researchgate.netresearchgate.net
Noble Metal Catalysts (e.g., Rhodium)Alkenes (Transfer Hydroformylation)Inner-Sphere OrganometallicDeals with CO by transferring it to another substrate. rsc.org

α-Functionalization and Carbon-Carbon Bond Forming Reactions

The α-position of this compound is a quaternary carbon, which presents unique challenges and opportunities for functionalization. The absence of an α-hydrogen prevents typical enolate-based reactions that are common for other aldehydes. However, alternative strategies have been developed for the α-functionalization of such sterically hindered aldehydes. nih.gov

Catalyst-controlled enantioselective α-functionalization of aldehydes with quaternary stereogenic α-carbons is a significant area of research. nih.gov Aminocatalysis, for example, can be used to form transient enamine intermediates that can react with electrophiles to create new carbon-carbon or carbon-heteroatom bonds. nih.gov Despite the steric hindrance, effective facial discrimination on the trisubstituted enamine can be achieved with appropriate catalysts. nih.gov

Carbon-carbon bond formation at the α-position of aldehydes with quaternary centers can also be achieved through various synthetic operations. For instance, a three-step sequence involving C1 homologation, Lewis acid-mediated epoxide-aldehyde isomerization, and electrophilic trapping has been used to assemble β,γ-unsaturated aldehydes with all-carbon quaternary α-centers from ketones. nih.govthieme-connect.com

Below is a table outlining several carbon-carbon bond-forming reactions applicable to aldehydes, some of which can be adapted for structures with α-quaternary centers.

Reaction TypeDescriptionApplicability to α-Quaternary Aldehydes
Aldol ReactionThe reaction of an enolate with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.orgorganic-chemistry.orgNot directly applicable at the α-position due to the lack of an α-hydrogen.
Grignard ReactionThe addition of an organomagnesium halide (Grignard reagent) to the carbonyl group. illinois.eduwikipedia.orgApplicable to the carbonyl carbon, not the α-carbon.
Wittig ReactionThe reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.Applicable to the carbonyl group.
Asymmetric α-PropargylationA dual catalytic system (e.g., chiral aldehyde-nickel) can be used for the direct asymmetric α-propargylation of amino acid esters with propargylic alcohol derivatives. researchgate.netWhile not directly on the target molecule, it demonstrates a strategy for α-functionalization.

Strategies for Derivatization and Scaffold Modification

The chemical structure of this compound offers multiple sites for derivatization and scaffold modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the aldehyde functional group, the pyridine ring, or the neopentyl core.

Derivatization of the aldehyde group is a common strategy. The carbonyl group can undergo nucleophilic addition reactions with a variety of reagents. For example, reaction with amines can form imines, which can be further reduced to amines. nih.gov The use of N-substituted hydroxylamines can lead to the formation of oxime derivatives. nih.gov Another approach is the N-(1-chloroalkyl)pyridinium quaternization (NAPIQ) method for labeling aliphatic aldehydes. nih.gov

Modification of the pyridine ring can be achieved through various substitution reactions. The pyridine nucleus is a key component of many biologically active molecules, and numerous methods have been developed for its modification. researchgate.netmdpi.comnih.gov These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions to introduce new functional groups at different positions on the ring.

The neopentyl scaffold can also be a target for modification, although this is generally more challenging. The table below provides a summary of potential derivatization and scaffold modification strategies for this compound.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, within the molecule.

The proton NMR spectrum of 2,2-Dimethyl-3-(pyridin-3-yl)propanal is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region, characteristic of its electron-deficient nature. The protons of the pyridine (B92270) ring will show a complex splitting pattern typical of a 3-substituted pyridine. The methylene (B1212753) protons adjacent to the pyridine ring and the gem-dimethyl protons will also have characteristic chemical shifts and multiplicities.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO) 9.5 - 9.7 Singlet (s) -
Pyridine H-2 ~8.5 Doublet (d) ~2.0
Pyridine H-6 ~8.4 Doublet of Doublets (dd) ~4.8, 1.5
Pyridine H-4 ~7.6 Doublet of Triplets (dt) ~7.8, 2.0
Pyridine H-5 ~7.2 Doublet of Doublets (dd) ~7.8, 4.8
Methylene (-CH₂-) ~2.8 Singlet (s) -

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituent. The quaternary carbon, methylene carbon, and the equivalent methyl carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) 200 - 205
Pyridine C-2 ~150
Pyridine C-6 ~148
Pyridine C-4 ~136
Pyridine C-3 ~134
Pyridine C-5 ~123
Methylene (-CH₂-) ~45
Quaternary Carbon (-C(CH₃)₂) ~40

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-dimensional NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be crucial in confirming the connectivity of the protons on the pyridine ring, showing cross-peaks between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. HSQC would be used to definitively assign the carbon signals of the pyridine ring by correlating each pyridine proton (H-2, H-4, H-5, H-6) to its corresponding carbon atom (C-2, C-4, C-5, C-6). It would also confirm the assignments of the methylene and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, the gem-dimethyl protons would show a correlation to the quaternary carbon and the methylene carbon. The aldehyde proton would show a correlation to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and the H-2 and H-4 protons of the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the aldehyde group. The C-H stretching of the aldehyde group typically appears as a pair of bands. The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The aliphatic part of the molecule will show C-H stretching and bending modes.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Description
C-H stretch (aldehyde) 2820-2850, 2720-2750 Weak Fermi resonance doublet
C=O stretch (aldehyde) 1720-1740 Strong Carbonyl stretch
C=C, C=N stretch (pyridine) 1570-1610 Strong Ring stretching modes
C-H stretch (aromatic) 3010-3100 Strong Pyridine C-H stretch
C-H stretch (aliphatic) 2850-3000 Strong Methylene and methyl C-H stretch
C-H bend (aliphatic) 1360-1470 Medium Methylene and methyl scissoring and bending

Note: Predicted values are based on the analysis of structurally similar compounds such as 3-pyridinecarboxaldehyde (B140518) and 2,2-dimethylpropanal. rsc.orgrsc.orgnist.govbohrium.comnist.gov

In the solid state, the crystal packing of this compound would be influenced by various intermolecular interactions. While lacking a strong hydrogen bond donor like an -OH or -NH group, weak hydrogen bonds are expected to play a significant role. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for weak C-H donors from neighboring molecules. mdpi.comnih.govrsc.orgmdpi.comnih.govquora.comacs.orguj.edu.plmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Chromophoric Analysis

No published studies detailing the electronic absorption characteristics or a chromophoric analysis of this compound were found. Therefore, information regarding its absorption maxima (λmax), molar absorptivity, and the electronic transitions (e.g., π→π, n→π) responsible for its UV-Vis spectrum is currently unavailable.

Investigation of Charge Transfer Complexation Phenomena

There is no available research on the investigation of charge transfer complexation phenomena involving this compound as either an electron donor or acceptor.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, could not be located in the reviewed literature.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound has not been published. While general fragmentation rules for aldehydes and pyridine-containing compounds exist, specific experimental data and interpretation for this compound are absent, precluding a definitive structural confirmation through this method.

X-ray Crystallography

No crystallographic data for this compound is available in crystallographic databases or scientific literature. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unknown. While crystal structures for related compounds, such as 2,2-dimethyl-N-(pyridin-3-yl)propanamide, have been reported, this information is not directly applicable to the target compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination of Related Compounds

While a single crystal X-ray diffraction study for this compound is not publicly available, a comprehensive analysis of the closely related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide , provides significant insights into the likely structural characteristics. The determination of the crystal structure of this propanamide derivative offers a reliable model for understanding the spatial arrangement of the 2,2-dimethylpropyl group attached to a pyridin-3-yl moiety. researchgate.netnih.govnih.gov

The crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide was determined to be in the orthorhombic space group Pbca. researchgate.netnih.gov The pyridine ring is inclined with respect to the mean plane of the amide moiety [N—C(=O)C] by an angle of 17.60 (8)°. researchgate.netnih.govnih.gov A notable feature of the molecular structure is the presence of an intramolecular C—H···O hydrogen bond involving the carbonyl oxygen atom. researchgate.netnih.govnih.gov The tert-butyl group in the reported structure exhibited disorder over two sites, which was resolved with a refined occupancy ratio. researchgate.netnih.govnih.gov

The crystallographic data for 2,2-dimethyl-N-(pyridin-3-yl)propanamide are summarized in the interactive table below.

Crystal Data
Chemical formulaC₁₀H₁₄N₂O
Molar mass178.23 g/mol
Crystal systemOrthorhombic
Space groupPbca
a (Å)11.2453 (3)
b (Å)10.5272 (3)
c (Å)17.5339 (6)
V (ų)2075.69 (11)
Z8
Temperature (K)293
Radiation typeCu Kα
μ (mm⁻¹)0.60
Data from El-Hiti et al., 2015 researchgate.netnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N—H···N Hydrogen Bonds)

The crystal packing of 2,2-dimethyl-N-(pyridin-3-yl)propanamide is primarily dictated by intermolecular hydrogen bonding. Specifically, molecules are linked via N—H···N hydrogen bonds, which form chains that propagate along the researchgate.net crystallographic direction. researchgate.netnih.govnih.gov This type of hydrogen bond, involving a pyridine nitrogen atom as the acceptor, is a common and robust interaction in the crystal engineering of pyridine-containing compounds. nih.govresearchgate.net

The geometric parameters of the key hydrogen bonds for 2,2-dimethyl-N-(pyridin-3-yl)propanamide are detailed in the table below.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1···N2ⁱ0.862.173.0012 (15)164
Symmetry code: (i) x-1/2, -y+3/2, z nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for elucidating molecular structure and electronic properties. Methodologies like Density Functional Theory (DFT) are powerful tools for these investigations.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

No published DFT studies were found for 2,2-Dimethyl-3-(pyridin-3-yl)propanal. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate the molecule's total energy, heat of formation, and other thermodynamic properties to assess its stability.

Molecular Geometry Optimization and Conformational Analysis

A computational analysis of the molecular geometry of this compound is not available in the literature. This type of study would determine the most stable three-dimensional arrangement of its atoms by finding the minimum energy structure. This involves calculating key bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds and identify the global minimum energy conformer.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

There is no available Frontier Molecular Orbital (FMO) analysis for this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher chemical reactivity. This analysis would also map the distribution of these orbitals to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs. It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by calculating the second-order perturbation energies (E(2)) between donor and acceptor orbitals. These interactions are crucial for understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound are found in the scientific literature. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions and for identifying sites susceptible to electrophilic or nucleophilic attack.

Spectroscopic Parameter Prediction through Computational Methods

Theoretical predictions of spectroscopic parameters (e.g., IR, Raman, NMR) for this compound are not available. Computational methods can calculate vibrational frequencies (for IR and Raman spectra) and chemical shifts (for 1H and 13C NMR spectra). Comparing these theoretical spectra with experimental data is a standard method for confirming molecular structure and understanding its vibrational modes and electronic environment.

Reaction Mechanism Exploration and Transition State Modeling

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction mechanisms and transition state modeling of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, calculating activation energies, and characterizing the geometries of transition states, such detailed investigations for this particular compound have not been reported in the reviewed literature. zsmu.edu.uaresearchgate.net

General computational studies on related pyridine (B92270) derivatives and other organic molecules highlight the potential for such analyses to provide deep insights into chemical reactivity. nih.govresearchgate.netnih.gov For instance, DFT analyses have been successfully employed to examine heterocyclization reactions, conformational analyses, and decomposition mechanisms in various molecular systems. zsmu.edu.uaresearchgate.netmdpi.com These studies typically involve mapping potential energy surfaces to identify the lowest energy pathways from reactants to products, passing through one or more transition states.

However, without specific research dedicated to this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative. The generation of detailed research findings and data tables pertaining to its reaction coordinates, activation energies, and transition state geometries is not possible based on the current body of scientific publications. Further research is required to explore the intricate details of the chemical transformations involving this compound.

Advanced Applications and Functional Roles As a Synthetic Intermediate Excluding Pharmacological

Precursor in the Synthesis of Advanced Heterocyclic Systems (e.g., Pyrazoles, Thiazoles)

The aldehyde functionality is a key reactive handle for the construction of various heterocyclic rings. While direct condensation methods using this specific aldehyde are not documented, its conversion into suitable intermediates is a chemically sound strategy.

Pyrazoles: The classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orghilarispublisher.com 2,2-Dimethyl-3-(pyridin-3-yl)propanal could be envisioned as a precursor to the required 1,3-dielectrophile. For instance, a Claisen-Schmidt condensation with a ketone could yield an α,β-unsaturated ketone, which can then react with hydrazines to form pyrazolines and subsequently pyrazoles. nih.gov Another potential route involves its conversion to a β-keto aldehyde equivalent, which would then be available for cyclocondensation.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a common method that utilizes an α-haloketone and a thioamide. researchgate.net The aldehyde this compound can be transformed into the necessary α-haloketone intermediate through α-halogenation followed by oxidation or related methods. Alternatively, multicomponent reactions involving the aldehyde, a source of sulfur, and an amine under oxidative conditions represent a modern approach to thiazole synthesis where this compound could potentially be employed. bepls.com

Interactive Table 1: Potential Synthetic Routes to Heterocycles
Target HeterocycleGeneral MethodPotential Role of this compoundKey Intermediate
PyrazoleKnorr Synthesis / Chalcone RoutePrecursor to α,β-unsaturated ketone4,4-Dimethyl-1-(pyridin-3-yl)pent-1-en-3-one
ThiazoleHantzsch SynthesisPrecursor to α-haloketone1-Bromo-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one

Role in Materials Chemistry and Coordination Polymer Design

The pyridine (B92270) nitrogen atom is a powerful Lewis base and a classic coordinating site for metal ions, making pyridyl-containing molecules highly valuable in materials and coordination chemistry. nih.govrsc.org

While this compound itself is a monodentate ligand via its pyridine nitrogen, the aldehyde group can be readily modified to create multidentate ligands with enhanced binding affinity and selectivity for specific metal ions. A common strategy is the condensation of the aldehyde with various amines to form Schiff base ligands. For example, reaction with a primary amine containing another donor group (e.g., another pyridine, an alcohol, or a thiol) can generate bidentate (N,N'), tridentate (N,N',O), or even higher-denticity ligands. These scorpiand-like ligands are instrumental in the complexation and separation of transition metals and lanthanides. mdpi.commdpi.com The steric bulk of the neopentyl group could also play a role in controlling the geometry and coordination number of the resulting metal complexes.

The dual functionality of this compound allows for its incorporation into larger, functional organic materials. The aldehyde can participate in polymerization reactions or be used to graft the molecule onto surfaces or polymer backbones. The pyridine unit, with its distinct electronic properties and ability to form hydrogen bonds and coordinate with metals, can impart specific functionalities to the resulting material, such as photoluminescence, conductivity, or catalytic activity. mdpi.com This makes it a potential monomer or building block for creating functional polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov

Application in Catalysis and Organocatalysis

The reactivity of both the aldehyde and pyridine moieties suggests potential applications in the field of catalysis.

Aldehydes are common substrates in a wide array of transition metal-catalyzed transformations. nih.gov this compound could be a substrate for reactions such as:

α-Arylation: Palladium-catalyzed reactions can couple the enolate of the aldehyde with aryl halides to form α-aryl aldehydes, which are valuable synthetic intermediates. acs.org

Hydroacylation: Rhodium or ruthenium catalysts could mediate the addition of the aldehyde C-H bond across an alkene or alkyne.

Reductive Amination: The aldehyde can be converted to an amine through a one-pot reaction with an amine and a reducing agent, often catalyzed by metals like palladium, platinum, or iridium.

Furthermore, the pyridine ring can act as a directing group in C-H activation reactions, potentially enabling regioselective functionalization of the molecule at positions that would otherwise be unreactive.

The pyridine nitrogen provides a basic site that could participate in organocatalytic transformations. More promisingly, the aldehyde can serve as a precursor for more complex catalytic structures. For example, it could be a starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. Condensation with a 1,2-diamine followed by cyclization and deprotonation would yield an NHC ligand bearing a pyridyl and a neopentyl substituent, which could then be used to stabilize and modulate the activity of transition metal catalysts.

Interactive Table 2: Potential Catalytic Applications
Catalysis TypeRole of CompoundExample ReactionRelevant Functional Group
Transition Metal CatalysisSubstratePalladium-catalyzed α-arylationAldehyde (enolizable proton)
Transition Metal CatalysisSubstrate with Directing GroupRuthenium-catalyzed C-H activationPyridine
OrganocatalysisCatalyst PrecursorSynthesis of N-Heterocyclic Carbene (NHC) LigandsAldehyde

Development of Novel Organic Reagents and Chemical Probes from this compound

The unique structural combination of a reactive aldehyde, a sterically hindered neopentyl group, and a versatile pyridine ring makes this compound a promising, though not yet extensively documented, intermediate in the synthesis of novel organic reagents and chemical probes. The inherent functionalities of this molecule offer multiple pathways for the creation of sophisticated tools for chemical analysis and synthesis, independent of pharmacological applications.

The aldehyde group serves as a key functional handle for a variety of chemical transformations. It can be readily converted into other functional groups that are pivotal for the construction of reagents and probes. For instance, condensation reactions with amines or hydrazines can yield imines or hydrazones, which can be further modified. The pyridine moiety, with its basic nitrogen atom and aromatic character, is a well-established component in the design of chemosensors and fluorescent probes due to its ability to coordinate with metal ions and participate in electronic transitions. nih.govmdpi.commdpi.com

The development of fluorescent probes from aldehydes is a notable area of research. researchgate.netnih.govrsc.org The aldehyde group itself can act as a fluorescence quencher. acs.org Through a chemical reaction, such as a condensation or cyclization, the aldehyde is consumed, leading to a change in the electronic structure of the molecule and a "turn-on" fluorescence response. This principle could be applied to this compound to create probes for specific analytes or to monitor reaction progress.

Furthermore, the pyridine ring's ability to interact with various species makes it an attractive component for sensors. researchgate.netnih.gov Pyridine-based fluorescent sensors have been developed for detecting metal ions, pH changes, and even organic molecules. mdpi.commdpi.comnih.gov By incorporating the this compound scaffold, it is conceivable to design new probes where the pyridine nitrogen acts as a binding site, and the aldehyde-derived portion of the molecule contributes to the signaling mechanism.

The following table outlines hypothetical, yet chemically plausible, organic reagents and chemical probes that could be synthesized from this compound, highlighting their potential applications.

Target Reagent/ProbeSynthetic PrecursorPotential Synthetic TransformationIntended Application
Pyridyl-functionalized Schiff Base LigandThis compoundCondensation with a primary amineCatalyst for asymmetric synthesis
Fluorescent pH IndicatorThis compoundReaction with a fluorogenic amineRatiometric sensing of pH in chemical or biological systems
Metal Ion ChemosensorThis compoundCyclization reaction with a di-functionalized nucleophileSelective detection of specific metal ions through fluorescence or colorimetric changes
Bioconjugation ReagentThis compoundConversion of the aldehyde to a more reactive functional group (e.g., an oxime or hydrazone) with a terminal alkyne or azide (B81097) for click chemistryLabeling of biomolecules for imaging or pull-down assays

While specific research on this compound in these advanced applications is not yet prevalent in the literature, the fundamental principles of organic synthesis and probe design strongly suggest its potential as a valuable building block. The combination of its reactive aldehyde and the functional pyridine ring provides a solid foundation for the future development of innovative chemical tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Dimethyl-3-(pyridin-3-yl)propanal, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Mannich reaction, a three-component condensation between a carbonyl compound (e.g., aldehyde), an amine, and a ketone. For example, analogous aldehydes with pyridine substituents are synthesized using pyridine derivatives (e.g., 3-pyridinecarboxaldehyde) and dimethylamine under acidic conditions . Optimization involves adjusting stoichiometry, pH, and temperature. Purification typically employs fractional distillation or column chromatography, with yields improved by controlling dimerization (a common side reaction noted in Mannich syntheses) through low-temperature protocols .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., aldehyde proton at ~9-10 ppm, pyridinyl protons as aromatic multiplet signals). Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations. Mass spectrometry (MS) verifies molecular weight via molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX refines the 3D structure, resolving bond lengths and angles. SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Challenges include separating the target aldehyde from dimeric byproducts (e.g., via distillation under reduced pressure, as seen in analogous syntheses) . Solvent selection (e.g., acetone for recrystallization) and chromatography (silica gel with ethyl acetate/hexane gradients) improve purity. Monitoring via thin-layer chromatography (TLC) ensures efficient separation.

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors). The pyridine ring’s electron-deficient nature and aldehyde’s electrophilicity are key for binding affinity predictions .
  • DFT Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Analogs with modified pyridine substituents (e.g., fluorinated or methylated variants) or altered alkyl chains are synthesized to probe bioactivity. For example:

Compound NameCAS NumberStructural Modification
Methyl 2-(pyridin-3-yl)propanoate154369-12-7Esterification of aldehyde
3-(Pyridin-3-yl)-D-alanine-Amino acid derivative
Comparison of biological assays (e.g., enzyme inhibition) across analogs identifies critical functional groups .

Q. What strategies resolve contradictions in reported reactivity data for pyridine-containing aldehydes?

  • Methodological Answer : Contradictions (e.g., divergent reaction rates in nucleophilic additions) arise from solvent polarity, steric effects, or pH variations. Systematic studies using kinetic profiling (e.g., UV-Vis spectroscopy to track reaction progress) and control experiments (e.g., isolating intermediates) clarify mechanisms. For example, the aldehyde’s steric hindrance from dimethyl groups may slow Schiff base formation compared to less hindered analogs .

Q. How is high-resolution crystallography applied to resolve structural ambiguities in this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) resolve ambiguities in electron density maps, particularly around the pyridine ring and aldehyde group. Twinning or disorder, common in flexible aldehydes, is mitigated by data collection at low temperatures (100 K) and using higher-resolution synchrotron sources .

Q. What experimental designs evaluate the compound’s potential as a bioactive scaffold?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MTT assays) or bacterial strains (MIC determinations) to screen for cytotoxicity or antimicrobial activity.
  • Mechanistic Studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding to targets like DNA or proteins. The pyridine ring’s π-π stacking and aldehyde’s covalent bonding potential are focal points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.